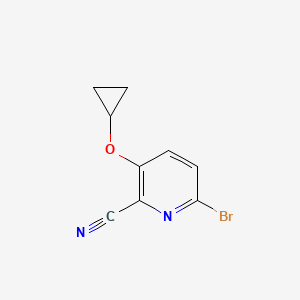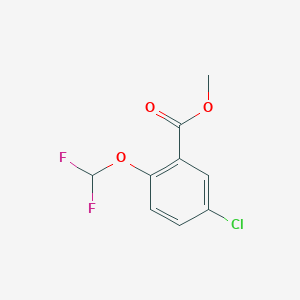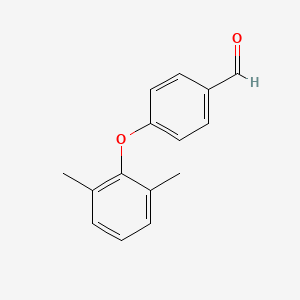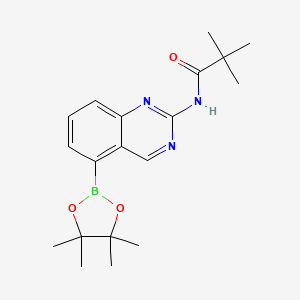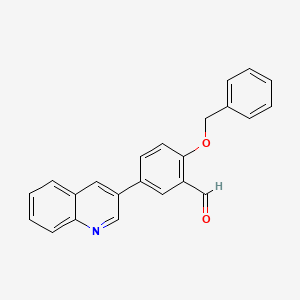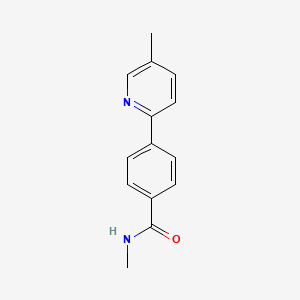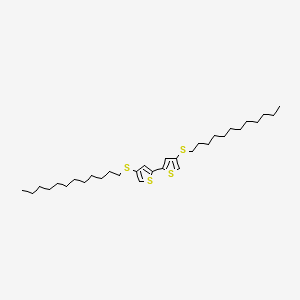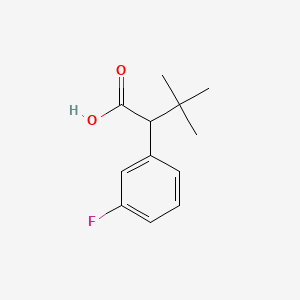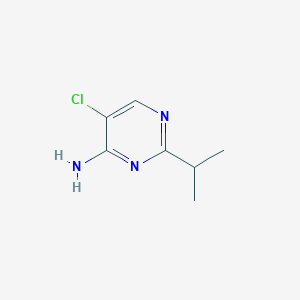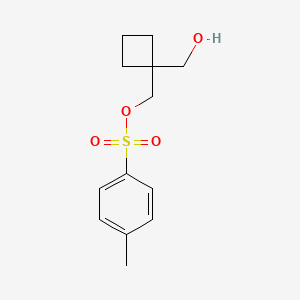![molecular formula C15H12ClN3O2 B13921542 2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13921542.png)
2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-7-[(4-methoxyphenyl)methyl]-7H-Pyrrolo[2,3-d]pyrimidine-6-carboxaldehyde is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a carboxaldehyde group attached to a pyrrolopyrimidine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7-[(4-methoxyphenyl)methyl]-7H-Pyrrolo[2,3-d]pyrimidine-6-carboxaldehyde typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-7-[(4-methoxyphenyl)methyl]-7H-Pyrrolo[2,3-d]pyrimidine-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to form carboxylic acids.
Reduction: The carboxaldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chloro group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-7-[(4-methoxyphenyl)methyl]-7H-Pyrrolo[2,3-d]pyrimidine-6-carboxaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-7-[(4-methoxyphenyl)methyl]-7H-Pyrrolo[2,3-d]pyrimidine-6-carboxaldehyde involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells, or the activation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2-chloropyrimidine: Shares the pyrimidine core but lacks the pyrrolo and methoxyphenyl groups.
4-methoxyphenylpyrimidine: Contains the methoxyphenyl group but lacks the chloro and pyrrolo groups.
Uniqueness
2-chloro-7-[(4-methoxyphenyl)methyl]-7H-Pyrrolo[2,3-d]pyrimidine-6-carboxaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H12ClN3O2 |
|---|---|
Molecular Weight |
301.73 g/mol |
IUPAC Name |
2-chloro-7-[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-13-4-2-10(3-5-13)8-19-12(9-20)6-11-7-17-15(16)18-14(11)19/h2-7,9H,8H2,1H3 |
InChI Key |
OEMMATCVOAEFLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC3=CN=C(N=C32)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


